3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine
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Overview
Description
3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound featuring a pyridazine ring substituted with a piperidine moiety, which is further functionalized with a 5-methylthiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the nucleophilic substitution of a halogenated piperidine with a thiophene derivative to introduce the 5-methylthiophene sulfonyl group.
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Coupling with Pyridazine: : The piperidine intermediate is then coupled with a pyridazine derivative. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the pyridazine ring produces dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene and pyridazine rings suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development .
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or polymers, due to its electronic properties.
Mechanism of Action
The mechanism by which 3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-sulfonamide: Shares the thiophene sulfonyl group but lacks the piperidine and pyridazine rings.
4-Piperidinol: Contains the piperidine ring but lacks the thiophene and pyridazine moieties.
Pyridazine derivatives: Various pyridazine compounds with different substituents.
Uniqueness
What sets 3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine apart is the combination of the thiophene, piperidine, and pyridazine rings in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-4-5-14(21-11)22(18,19)17-9-6-12(7-10-17)20-13-3-2-8-15-16-13/h2-5,8,12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKWFKXCLAPUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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